Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate
CAS No.: 477866-18-5
Cat. No.: VC4236774
Molecular Formula: C20H22N4O2
Molecular Weight: 350.422
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477866-18-5 |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.422 |
| IUPAC Name | ethyl 5-cyano-6-(4-methylpiperazin-1-yl)-2-phenylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C20H22N4O2/c1-3-26-20(25)17-13-16(14-21)19(24-11-9-23(2)10-12-24)22-18(17)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
| Standard InChI Key | NGXDEHLJEPUDCL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Formula
Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate belongs to the pyridinecarboxylate family. Its IUPAC name is ethyl 5-cyano-6-(4-methylpiperazin-1-yl)-2-phenylpyridine-3-carboxylate, reflecting the presence of:
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A cyano group (-CN) at the 5th position of the pyridine ring.
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A 4-methylpiperazine substituent at the 6th position.
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A phenyl group at the 2nd position.
The compound’s structural complexity is further illustrated by its InChI key: NGXDEHLJEPUDCL-UHFFFAOYSA-N, which encodes its stereochemical and connectivity details.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.422 g/mol |
| CAS Registry Number | 477866-18-5 |
| IUPAC Name | Ethyl 5-cyano-6-(4-methylpiperazin-1-yl)-2-phenylpyridine-3-carboxylate |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate involves multi-step organic reactions. A representative procedure includes:
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Condensation: Reacting ethyl 5-cyano-2-phenylnicotinate with 4-methylpiperazine under nucleophilic aromatic substitution conditions.
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Catalysis: Utilizing transition metal catalysts (e.g., palladium) or nano-ZrO₂ to enhance reaction efficiency .
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Purification: Isolation via column chromatography or recrystallization from ethanol .
The use of nano-ZrO₂ as a reusable catalyst in similar pyridine syntheses has been reported to achieve yields exceeding 90% , suggesting potential scalability for industrial production.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 12.3 |
| A549 | 18.7 |
| HeLa | 22.1 |
The compound’s mechanism may involve inhibition of kinase pathways or DNA intercalation, though further studies are needed to confirm targets.
Antimicrobial and CNS Applications
Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL). Additionally, its piperazine moiety suggests potential modulation of serotonin or dopamine receptors, warranting exploration in neurological disorders.
Applications and Industrial Relevance
Drug Development
The compound’s structural versatility makes it a candidate for structure-activity relationship (SAR) studies. Modifications to the piperazine or phenyl groups could optimize bioavailability or target selectivity .
Future Directions
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Toxicity Profiling: Acute and chronic toxicity studies in animal models are critical for clinical translation.
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Mechanistic Studies: Elucidating molecular targets via proteomic or genomic approaches.
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Analog Synthesis: Exploring derivatives with enhanced potency or reduced off-target effects.
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